Cas no 2679926-40-8 (benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate)

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate structure
2679926-40-8 structure
Product name:benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate
CAS No:2679926-40-8
MF:C14H19NO3
Molecular Weight:249.305564165115
CID:5644807
PubChem ID:165908689

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28278490
    • 2679926-40-8
    • benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
    • benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate
    • インチ: 1S/C14H19NO3/c1-11(16)9-15(13-7-8-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-/m0/s1
    • InChIKey: CGFPDHGQOVPBFF-NSHDSACASA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(C[C@H](C)O)C1CC1)=O

計算された属性

  • 精确分子量: 249.13649347g/mol
  • 同位素质量: 249.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • XLogP3: 1.9

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28278490-0.1g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28278490-1.0g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28278490-0.05g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28278490-5g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8
5g
$2443.0 2023-09-09
Enamine
EN300-28278490-2.5g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28278490-0.25g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28278490-5.0g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28278490-0.5g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28278490-10.0g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28278490-1g
benzyl N-cyclopropyl-N-[(2S)-2-hydroxypropyl]carbamate
2679926-40-8
1g
$842.0 2023-09-09

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate 関連文献

benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamateに関する追加情報

Introduction to Compound CAS No. 2679926-40-8: Benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate

Benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate (CAS No. 2679926-40-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a cyclopropyl moiety, and a chiral 2-hydroxypropyl unit. These structural elements contribute to its potential therapeutic applications and biological activities.

The benzyl group in benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate is a common functional group in organic chemistry, known for its aromatic properties and ability to enhance the lipophilicity of molecules. This feature is particularly important in drug design, as it can influence the compound's ability to cross biological membranes and reach its target site of action. The cyclopropyl moiety, on the other hand, is a three-membered cyclic alkane that introduces significant steric constraints and can modulate the conformational flexibility of the molecule. This can have profound effects on the compound's pharmacokinetic and pharmacodynamic properties.

The chiral 2-hydroxypropyl unit in benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate is a key structural element that imparts chirality to the molecule. Chirality is a critical aspect of drug design, as enantiomers can exhibit different biological activities and pharmacological profiles. The presence of this chiral center allows for the synthesis of enantiomerically pure forms of the compound, which can be crucial for optimizing therapeutic efficacy and minimizing side effects.

Recent studies have explored the potential applications of benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate in various therapeutic areas. One notable area of research is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, preliminary studies have shown that this compound can effectively inhibit the activity of certain proteases, which are implicated in conditions such as cancer and neurodegenerative diseases. The ability to selectively target these enzymes makes benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate a promising candidate for further development as a therapeutic agent.

In addition to its enzymatic inhibition properties, benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in many diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have demonstrated that this compound can modulate key inflammatory pathways, such as the NF-κB signaling pathway, thereby reducing inflammation and associated tissue damage.

The pharmacokinetic properties of benzyl N-cyclopropyl-N-(2S)-2-hydroxypropylcarbamate have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature allows it to readily cross cell membranes, while its hydrophilic components ensure sufficient solubility in biological fluids. These properties are essential for achieving optimal bioavailability and therapeutic effect.

Clinical trials are currently underway to evaluate the safety and efficacy of benzyl N-cyclopropyl-N-(2S)-2-hydroxypropilcarbamate in various disease models. Early results from these trials have been promising, with the compound demonstrating good tolerability and significant therapeutic benefits in preclinical studies. However, further research is needed to fully understand its mechanisms of action and potential side effects.

In conclusion, benzyl N-cyclopropyl-N-(2S)-2-hydroxypropilcarbamate (CAS No. 2679926-40-8) represents an exciting advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its potential applications and mechanisms of action, paving the way for future breakthroughs in drug discovery and development.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd